1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with difluoromethoxy and trifluoromethylthio groups. The bromopropyl group is then introduced through a substitution reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites, while the difluoromethoxy and trifluoromethylthio groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene include:
1-(3-Bromopropyl)-2-methoxy-3-(trifluoromethylthio)benzene: Lacks the difluoromethoxy group, which may alter its reactivity and applications.
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-methylbenzene:
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H10BrF5OS |
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Molecular Weight |
365.16 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10BrF5OS/c12-6-2-4-7-3-1-5-8(19-11(15,16)17)9(7)18-10(13)14/h1,3,5,10H,2,4,6H2 |
InChI Key |
QAYGXLCKPKGECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)F)CCCBr |
Origin of Product |
United States |
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